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Introduction
Satratoxin G (SG) is a potent macrocyclic trichothecene mycotoxin produced by the fungus

Stachybotrys chartarum, commonly known as "black mold".[1][2] Exposure to SG is associated

with a range of adverse health effects, making it a subject of significant toxicological research.

[1] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of

Satratoxin G using established assays. The included methodologies and data are intended to

guide researchers in the accurate evaluation of SG's cytotoxic potential and in the investigation

of its mechanisms of action.

Satratoxin G is a potent inhibitor of protein synthesis, which triggers a ribotoxic stress

response leading to the activation of mitogen-activated protein kinases (MAPKs) and

subsequent apoptosis.[1][2][3] Understanding the cytotoxic and apoptotic effects of Satratoxin
G is crucial for risk assessment and the development of potential therapeutic interventions.

Data Presentation
The following tables summarize the cytotoxic effects of Satratoxin G on various cell lines as

reported in the scientific literature.

Table 1: IC50 Values of Satratoxin G in Various Cell Lines
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Cell Line Cell Type Assay
Incubation
Time

IC50 Value

HL-60

Human

promyelocytic

leukemia

Apoptosis Assay 4 hours ~40 nM

PC-12

Rat

pheochromocyto

ma

DNA

Fragmentation
48 hours >10 ng/mL

RAW 264.7
Murine

macrophage

DNA

Fragmentation
4 hours 10-80 ng/mL

Jurkat T
Human T

lymphocyte
MTT Assay 48 hours

4.7 (±6.15) µM

(for DON, a

related

trichothecene)

CHO-K1
Chinese hamster

ovary
MTT Assay 48 hours

0.27 µg/mL (for

DON, a related

trichothecene)

V79
Chinese hamster

lung fibroblast
MTT Assay 48 hours

>0.27 µg/mL (for

DON, a related

trichothecene)

Caco-2

Human

colorectal

adenocarcinoma

MTT Assay 48 hours

>8.6 µg/mL (for

DON, a related

trichothecene)

HepG2
Human liver

carcinoma
MTT Assay 48 hours

8.6 µg/mL (for

DON, a related

trichothecene)

Note: Data for some cell lines are for Deoxynivalenol (DON), a related trichothecene

mycotoxin, to provide a comparative reference.[4]

Experimental Protocols
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell

viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium

salt MTT to purple formazan crystals.

Materials:

Cells of interest

Complete cell culture medium

Satratoxin G (SG) stock solution (in a suitable solvent like DMSO)

MTT solution (5 mg/mL in PBS, sterile filtered)[5]

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

96-well flat-bottom plates

Microplate reader

Protocol:

Cell Seeding:

For adherent cells, seed at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well in 100 µL of

complete culture medium in a 96-well plate.[6]

For suspension cells, a density of 0.5-1.0 x 10⁵ cells/mL is generally suitable.[6]

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.[6]

Compound Treatment:

Prepare serial dilutions of Satratoxin G in a complete culture medium. It is recommended

to perform initial experiments with 1:10 serial dilutions.[6]
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Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the

diluted Satratoxin G solutions.

Include a vehicle control (medium with the same concentration of solvent used for SG).

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5%

CO₂.[6]

MTT Addition and Incubation:

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

Incubate the plate for 4 hours at 37°C.[6]

Formazan Solubilization:

For adherent cells, carefully remove the medium without disturbing the formazan crystals.

Add 100 µL of solubilization solution to each well.

For suspension cells, the solubilization solution can be added directly.

Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to dissolve the

formazan crystals.[5]

Absorbance Measurement:

Read the absorbance at a wavelength between 550 and 600 nm using a microplate

reader. A reference wavelength of >650 nm is recommended.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of

damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

Cells of interest

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1681481?utm_src=pdf-body
https://www.texaschildrens.org/sites/default/files/pictures/departments/Cancer/horton-mtt-cell-assay-protocol1.pdf
https://www.texaschildrens.org/sites/default/files/pictures/departments/Cancer/horton-mtt-cell-assay-protocol1.pdf
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Complete cell culture medium

Satratoxin G (SG) stock solution

LDH cytotoxicity detection kit (containing substrate mix and stop solution)

96-well flat-bottom plates

Microplate reader

Protocol:

Cell Seeding and Treatment:

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of

medium.

Incubate overnight at 37°C and 5% CO₂.

Treat cells with various concentrations of Satratoxin G and incubate for the desired time.

Include controls for spontaneous LDH release (untreated cells) and maximum LDH

release (cells treated with a lysis solution provided in the kit).[7]

Supernatant Collection:

Centrifuge the plate at 250 x g for 4 minutes to pellet the cells.[8]

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

LDH Reaction:

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

Add 50 µL of the reaction mixture to each well containing the supernatant.

Incubate the plate for up to 30 minutes at room temperature, protected from light.

Absorbance Measurement:
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Add 50 µL of the stop solution to each well.

Measure the absorbance at 490 nm with a reference wavelength of 690 nm.

Calculation of Cytotoxicity:

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release -

Spontaneous Release)] x 100

Neutral Red Uptake (NRU) Cytotoxicity Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye

neutral red in their lysosomes.[9]

Materials:

Cells of interest

Complete cell culture medium

Satratoxin G (SG) stock solution

Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)[9]

DPBS (Dulbecco's Phosphate-Buffered Saline)

Neutral Red destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid)

[9]

96-well plates

Microplate reader

Protocol:

Cell Seeding and Treatment:
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Seed cells in a 96-well plate (typically 5-50 x 10⁴ cells/mL) and incubate overnight.[9]

Treat cells with a range of Satratoxin G concentrations for 24 hours.[9]

Neutral Red Staining:

Discard the medium and rinse the cells with DPBS.[9]

Add 100 µL of Neutral Red solution to each well.[9]

Incubate for 1-2 hours at 37°C and 5% CO₂.[9]

Dye Extraction:

Discard the Neutral Red solution, and rinse the wells with 150 µL of DPBS.[9]

Add 150 µL of destain solution to each well to extract the dye.[9]

Shake the plate for at least 10 minutes.[9]

Absorbance Measurement:

Measure the optical density at 540 nm.[9]

Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the

plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised

membranes (late apoptotic and necrotic cells).[10]

Materials:

Cells of interest

Complete cell culture medium

Satratoxin G (SG) stock solution
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Flow cytometer

Protocol:

Cell Treatment:

Treat cells with Satratoxin G for the desired time period.

Cell Harvesting and Staining:

Harvest the cells by centrifugation.

Wash the cells once with cold 1X PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

Add 400 µL of 1X Binding Buffer to each tube.[12]

Flow Cytometry Analysis:

Analyze the stained cells by flow cytometry immediately.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases in the apoptotic

pathway. Satratoxin G has been shown to activate caspase-3, -8, and -9.[13]
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Materials:

Cells of interest

Complete cell culture medium

Satratoxin G (SG) stock solution

Caspase activity assay kit (e.g., for caspase-3, -8, or -9) with a fluorogenic or colorimetric

substrate (e.g., DEVD-AMC for caspase-3)[11]

Cell lysis buffer

Microplate reader (fluorometer or spectrophotometer)

Protocol:

Cell Treatment and Lysis:

Treat cells with Satratoxin G.

Lyse the cells according to the kit manufacturer's protocol. This may involve freeze-thaw

cycles in a specific lysis buffer.[11]

Centrifuge the lysates to pellet cell debris and collect the supernatant.[11]

Caspase Activity Measurement:

Adjust the protein concentration of the lysates.[11]

Add the cell lysate to a 96-well plate.

Add the caspase substrate solution to each well.

Incubate at 37°C for 30 minutes or as recommended by the kit.[11]

Signal Detection:
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Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm for DEVD-AMC) or

absorbance using a microplate reader.[11]

Signaling Pathways and Experimental Workflows
// Nodes start [label="Start: Prepare Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"];

treat [label="Treat cells with Satratoxin G\n(various concentrations and time points)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; cytotoxicity_assays [label="Perform Cytotoxicity

Assays", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; mtt [label="MTT

Assay\n(Metabolic Activity)", fillcolor="#FFFFFF", fontcolor="#202124"]; ldh [label="LDH

Assay\n(Membrane Integrity)", fillcolor="#FFFFFF", fontcolor="#202124"]; nru [label="Neutral

Red Assay\n(Lysosomal Integrity)", fillcolor="#FFFFFF", fontcolor="#202124"];

apoptosis_assays [label="Perform Apoptosis Assays", shape=ellipse, fillcolor="#FBBC05",

fontcolor="#202124"]; annexin [label="Annexin V / PI Staining\n(Flow Cytometry)",

fillcolor="#FFFFFF", fontcolor="#202124"]; caspase [label="Caspase Activity Assay\n(Caspase-

3, -8, -9)", fillcolor="#FFFFFF", fontcolor="#202124"]; data_analysis [label="Data

Analysis\n(IC50, Dose-Response Curves)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end

[label="End: Characterize Cytotoxicity Profile", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treat; treat -> cytotoxicity_assays; treat -> apoptosis_assays;

cytotoxicity_assays -> mtt [dir=none]; cytotoxicity_assays -> ldh [dir=none]; cytotoxicity_assays

-> nru [dir=none]; apoptosis_assays -> annexin [dir=none]; apoptosis_assays -> caspase

[dir=none]; mtt -> data_analysis; ldh -> data_analysis; nru -> data_analysis; annexin ->

data_analysis; caspase -> data_analysis; data_analysis -> end; } enddot

Caption: Experimental workflow for assessing Satratoxin G cytotoxicity.

// Nodes sg [label="Satratoxin G", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ribosome

[label="Ribosome Binding\n(Protein Synthesis Inhibition)", fillcolor="#F1F3F4",

fontcolor="#202124"]; ribotoxic_stress [label="Ribotoxic Stress Response",

fillcolor="#FBBC05", fontcolor="#202124"]; mapk [label="MAPK Activation", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38", fillcolor="#FFFFFF",

fontcolor="#202124"]; jnk [label="JNK", fillcolor="#FFFFFF", fontcolor="#202124"]; erk

[label="ERK\n(Negative Regulator)", fillcolor="#FFFFFF", fontcolor="#202124"]; extrinsic

[label="Extrinsic Pathway", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

caspase8 [label="Caspase-8 Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; intrinsic
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[label="Intrinsic Pathway", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

mitochondria [label="Mitochondrial Stress\n(Cytochrome c release)", fillcolor="#FFFFFF",

fontcolor="#202124"]; caspase9 [label="Caspase-9 Activation", fillcolor="#FFFFFF",

fontcolor="#202124"]; caspase3 [label="Caspase-3 Activation", fillcolor="#FBBC05",

fontcolor="#202124"]; apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sg -> ribosome; ribosome -> ribotoxic_stress; ribotoxic_stress -> mapk; mapk -> p38

[dir=none]; mapk -> jnk [dir=none]; mapk -> erk [dir=none]; p38 -> intrinsic; jnk -> intrinsic;

ribotoxic_stress -> extrinsic; extrinsic -> caspase8; intrinsic -> mitochondria; mitochondria ->

caspase9; caspase8 -> caspase3; caspase9 -> caspase3; caspase3 -> apoptosis; } enddot

Caption: Satratoxin G-induced apoptotic signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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